4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of isothiazolidinone and benzenesulfonamide functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidinone core. One common approach is to start with a suitable thiophene derivative and perform a series of reactions to introduce the isothiazolidinone and benzenesulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure consistency and purity. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The isothiazolidinone ring can be oxidized to form the 1,1-dioxido derivative.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the aromatic ring or the isothiazolidinone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized isothiazolidinone derivatives, reduced benzenesulfonamide derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific proteins or enzymes can provide insights into their function and regulation.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases related to enzyme dysfunction.
Industry
In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide include:
2-phenylisothiazolidin-3-one-1,1-dioxide derivatives
Protein kinase CK2 inhibitors
Nonpeptidic peptide inhibitors
Uniqueness
What sets This compound apart from these similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S3/c18-15-8-11-24(19,20)17(15)12-3-5-14(6-4-12)25(21,22)16-9-7-13-2-1-10-23-13/h1-6,10,16H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIIDUZBKHXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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